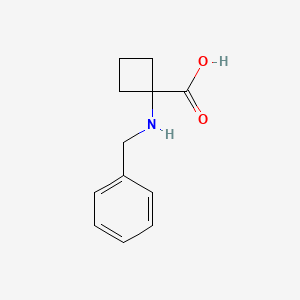
1-(Benzylamino)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylamino)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C12H15NO2 It is known for its unique structure, which includes a cyclobutane ring substituted with a benzylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylamino)cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with benzylamine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(Benzylamino)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzylamino)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The benzylamino group can interact with enzymes or receptors, leading to specific biological effects. The cyclobutane ring may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
1-(Amino)cyclobutane-1-carboxylic acid: Lacks the benzyl group, leading to different reactivity and applications.
1-(Phenylamino)cyclobutane-1-carboxylic acid: Contains a phenyl group instead of a benzyl group, which can affect its chemical properties and biological activity.
Uniqueness: 1-(Benzylamino)cyclobutane-1-carboxylic acid is unique due to the presence of the benzylamino group, which imparts specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-(benzylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-12)13-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) |
InChI Key |
WFOKSFKVIBDSAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-azaspiro[3.5]nonan-8-yl}butanamide](/img/structure/B13258595.png)
![Methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate](/img/structure/B13258603.png)


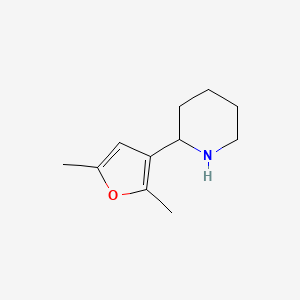
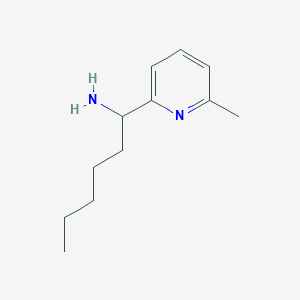
![3-{[(3-Fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258626.png)
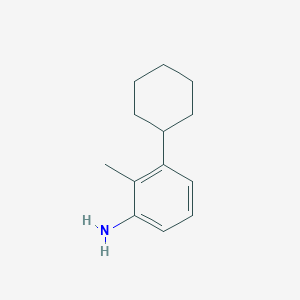
![2-[(4-Phenylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13258638.png)

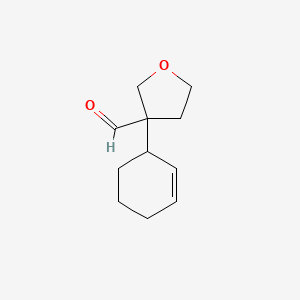
amine](/img/structure/B13258659.png)
![2-(Chloromethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13258663.png)

